molecular formula C24H22O12 B1664189 Malonyldaidzin CAS No. 124590-31-4

Malonyldaidzin

Cat. No. B1664189
M. Wt: 502.4 g/mol
InChI Key: AKYASNRLFJHNQV-XQKZCQIMSA-N
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Description

Malonyldaidzin is a type of isoflavone glucoside, which is primarily found in soybean plants . It is considered a major form of isoflavonoids in these plants . The physiological functions and genes responsible for their biosynthesis are not yet fully understood .


Synthesis Analysis

The synthesis of malonyldaidzin involves key isoflavone biosynthesis enzymes such as glucosyltransferase and malonyltransferase . These enzymes act on common branches in the phenylpropanoid pathway . In the process of fungal symbiosis, malonyldaidzin can promote spore germination, mycelial formation and growth, root colonization, and the formation of root clumps .


Molecular Structure Analysis

The molecular formula of malonyldaidzin is C24H22O12 . It has an average mass of 502.424 Da and a monoisotopic mass of 502.111115 Da . The molecule has 5 defined stereocenters .


Chemical Reactions Analysis

Malonyldaidzin undergoes conversion and degradation reactions under alkaline conditions and elevated temperatures . The rates of these reactions increase as temperature and pH increase .


Physical And Chemical Properties Analysis

Malonyldaidzin has a density of 1.6±0.1 g/cm3, a boiling point of 823.5±65.0 °C at 760 mmHg, and a flash point of 283.5±27.8 °C . It has 12 H bond acceptors, 5 H bond donors, and 8 freely rotating bonds .

Safety And Hazards

The safety data sheet for malonyldaidzin suggests that it should be handled with care to avoid dust formation and inhalation . It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

Research on malonyldaidzin is ongoing, with a focus on understanding its physiological functions and the genes responsible for its biosynthesis . There is also interest in its potential health benefits, including its role in plant defense response against various biotic and abiotic stresses .

properties

IUPAC Name

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O12/c25-12-3-1-11(2-4-12)15-9-33-16-7-13(5-6-14(16)20(15)29)35-24-23(32)22(31)21(30)17(36-24)10-34-19(28)8-18(26)27/h1-7,9,17,21-25,30-32H,8,10H2,(H,26,27)/t17-,21-,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXMHWSVSZKYBT-ASDZUOGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201319060
Record name 6′′-O-Malonyldaidzin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malonyldaidzin

CAS RN

124590-31-4
Record name 6′′-O-Malonyldaidzin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124590-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malonyldaidzin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124590314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6′′-O-Malonyldaidzin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MALONYLDAIDZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54CE6OWE7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,400
Citations
NA Vaidya, K Mathias, B Ismail, KD Hayes… - Journal of agricultural …, 2007 - ACS Publications
… malonyldaidzin was heated at 100 C and pH 9.5. As illustrated in eq 9, malonyldaidzin was … initial concentration of malonyldaidzin, due to degradation of malonyldaidzin to an unknown …
Number of citations: 19 pubs.acs.org
S Kudou, Y Fleury, D Welti, D Magnolato… - Agricultural and …, 1991 - academic.oup.com
… 16 - 18) Thus, the structures of compounds 4, 5 and 6 were deduced to be 6"-O-malonyldaidzin… malonylgenistin and malonyldaidzin comprised 66% of the total isoflavones in the beans. …
Number of citations: 795 academic.oup.com
L Gu, W Gu - … Analysis: An International Journal of Plant …, 2001 - Wiley Online Library
… and was identified as 6@-O-malonyldaidzin by reference to its UV spectrum and other … to be identical to those of 6@-O-malonyldaidzin (Figs 6 and 7) suggesting that the peak might be …
V Yerramsetty, DD Gallaher, B Ismail - The Journal of nutrition, 2014 - academic.oup.com
… Malonylgenistin and malonyldaidzin, and their corresponding nonconjugated glucosides, … Male rats were gavaged with malonylgenistin, genistin, malonyldaidzin, or daidzin at a dose of …
Number of citations: 12 academic.oup.com
S Murakami, R Nakata, T Aboshi, N Yoshinaga… - Metabolites, 2014 - mdpi.com
… litura herbivory, we suspect that the additional detection of malonyldaidzin (5), ononin (6), and malonylononin (7) occurred due to a greater overall level of rapid elicitation. These …
Number of citations: 64 www.mdpi.com
M Yang, Z Zhou, S Yao, S Li, W Yang… - Journal of The …, 2015 - ACS Publications
… Generally, the compound in this group possessed one more glycosyl compared with O-malonyldaidzin (665 – 503 = 162 Da). According to the MS n spectra, four compounds (1, 5.68 …
Number of citations: 12 pubs.acs.org
S Dhaubhadel, M Farhangkhoee… - Journal of experimental …, 2008 - academic.oup.com
Isoflavonoids are a diverse group of biologically active natural products that accumulate in soybean seeds during development. The majority of isoflavonoids are accumulated in the …
Number of citations: 80 academic.oup.com
HJ Wang, PA Murphy - Journal of agricultural and food chemistry, 1994 - ACS Publications
… The greater amounts of 6"-0-malonylgenistin and 6"-0malonyldaidzin resulted in the larger amounts of total isoflavones in the former four varieties of soybeans. XL72 had significantly …
Number of citations: 861 pubs.acs.org
Q Du, Z Li, Y Ito - Journal of Chromatography A, 2001 - Elsevier
… 41 mg of genistin, 27 mg of 6″-O-malonyldaidzin and 24 mg of 6″-O-malonylgenistin. The … mg of genistin, 158 mg of 6″-O-malonyldaidzin and 135 mg of 6″-O-malonylgenistin all at …
Number of citations: 85 www.sciencedirect.com
HS Tsai, LJ Huang, YH Lai, JC Chang… - Journal of agricultural …, 2007 - ACS Publications
… –acetonitrile mobile phases, malonyldaidzin, malonylglycitin, … , daidzin, genistin, malonyldaidzin, and malonylgenistin were … years, daidzin, genistin, malonyldaidzin, and …
Number of citations: 37 pubs.acs.org

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